

Application Note and Protocol for the Quantification of 3-Demethylcolchicine using HPLC

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Compound of Interest

Compound Name: 3-Demethylcolchicine

Cat. No.: B193307

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Introduction

3-Demethylcolchicine (3-DMC), a major metabolite of colchicine, is a compound of significant interest in pharmacology and toxicology.[1][2] Accurate and precise quantification of 3-DMC in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of **3-Demethylcolchicine**. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify **3-Demethylcolchicine**. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a buffer. The concentration of 3-DMC is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Experimental Protocols

Materials and Reagents

- **3-Demethylcolchicine** reference standard

- Colchicine reference standard (for specificity testing)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Ortho-phosphoric acid (OPA) or Ammonium Formate
- Biological matrix (e.g., human plasma, urine) - for bioanalytical applications
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (for biological sample preparation)

Instrumentation

A standard HPLC system equipped with:

- Degasser
- Binary or Quaternary Pump
- Autosampler
- Column Oven
- UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized based on the specific instrument and column used.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile: 0.1% Ortho-phosphoric acid in Water (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	257 nm
Injection Volume	20 µL
Run Time	Approximately 15 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **3-Demethylcolchicine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
- Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

- **Protein Precipitation:** To 500 μL of plasma, add 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
- **Liquid-Liquid Extraction:** To 500 μL of plasma, add a suitable extraction solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge. Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[\[1\]](#)
- **Solid Phase Extraction (SPE):** Condition an appropriate SPE cartridge with methanol followed by water. Load the plasma sample and wash the cartridge to remove interferences. Elute the analyte with a suitable solvent, evaporate the eluate, and reconstitute the residue in the mobile phase.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 3-DMC in blank samples and samples spiked with related substances (e.g., colchicine).
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r^2) should be > 0.99 .
- **Accuracy:** The closeness of the test results to the true value. This is determined by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
- **Precision:** The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy,

respectively.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
0.1	15,234
0.5	76,170
1.0	152,340
5.0	761,700
10.0	1,523,400
25.0	3,808,500
50.0	7,617,000
Correlation Coefficient (r^2)	0.9998

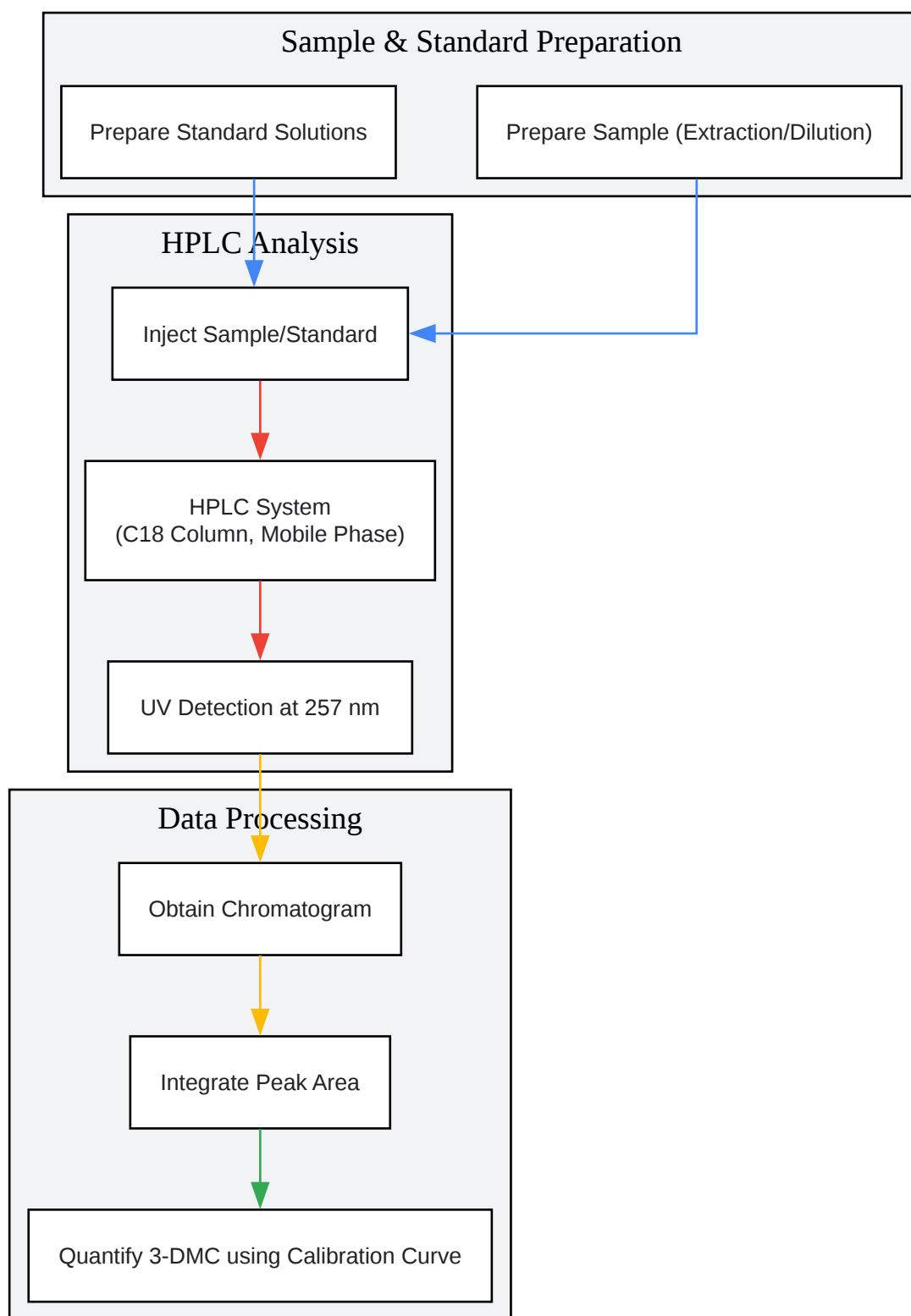
Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL, mean ± SD, n=3)	Recovery (%)	RSD (%)
Intra-day			
1.0	0.98 ± 0.02	98.0	2.0
10.0	10.1 ± 0.15	101.0	1.5
40.0	39.8 ± 0.40	99.5	1.0
Inter-day			
1.0	0.97 ± 0.03	97.0	3.1
10.0	10.2 ± 0.25	102.0	2.5
40.0	39.5 ± 0.60	98.8	1.5

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2$	1.2
Theoretical Plates (N)	$N > 2000$	5500
Retention Time (RT)	-	~7.5 min

Visualizations



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Caption: Experimental workflow for **3-Demethylcolchicine** quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, accurate, and precise for the quantification of **3-Demethylcolchicine** in various samples. The method is suitable for routine analysis in research and quality control laboratories. The provided protocol and validation data serve as a comprehensive guide for the implementation of this analytical technique.

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